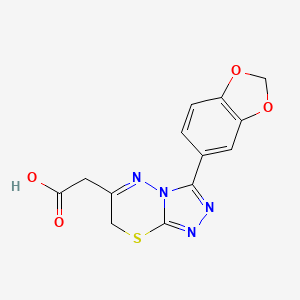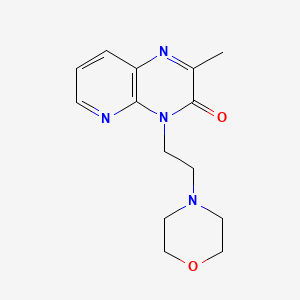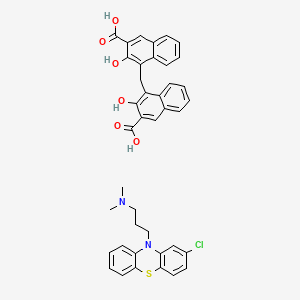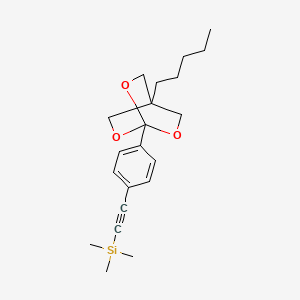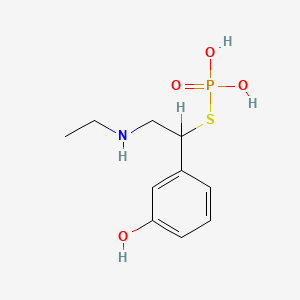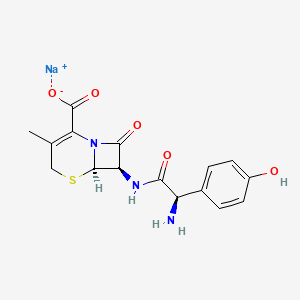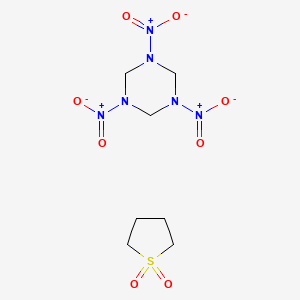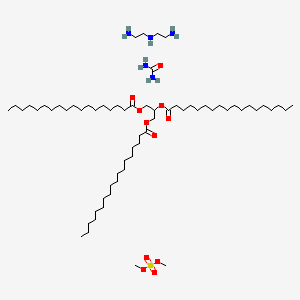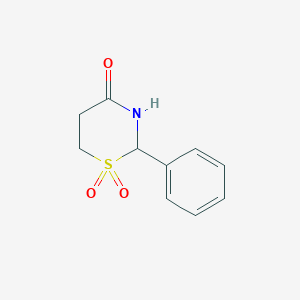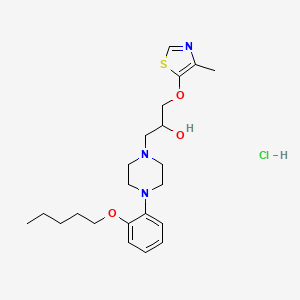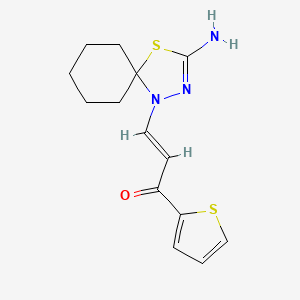
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a cyclohexyl group and a morpholinylmethyl group. The presence of the heptyloxyphenyl group adds to its distinctiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl derivative, followed by the introduction of the carbamic acid ester group. The cyclohexyl group is then attached, and finally, the morpholinylmethyl group is introduced. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)propyl ester
Uniqueness
What sets carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- apart from similar compounds is its specific combination of functional groups and stereochemistry
属性
CAS 编号 |
130533-74-3 |
|---|---|
分子式 |
C25H41ClN2O4 |
分子量 |
469.1 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(morpholin-4-ylmethyl)cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N2O4.ClH/c1-2-3-4-5-10-17-30-24-14-9-7-12-22(24)26-25(28)31-23-13-8-6-11-21(23)20-27-15-18-29-19-16-27;/h7,9,12,14,21,23H,2-6,8,10-11,13,15-20H2,1H3,(H,26,28);1H/t21-,23-;/m1./s1 |
InChI 键 |
PUQQITASSINHSM-BLDCTAJRSA-N |
手性 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@@H]2CN3CCOCC3.Cl |
规范 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN3CCOCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


